![molecular formula C10H12ClN3O B13521728 4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.
Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . This method is operationally simple and practical for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is amenable to Suzuki coupling reactions and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with amines can yield substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for kinase inhibitors, which are crucial in the treatment of diseases such as cancer and inflammatory disorders.
Drug Discovery: Its unique structure makes it valuable in the synthesis of complex organic compounds for drug development.
Biological Research: Derivatives of this compound have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol involves its role as a kinase inhibitor. It interferes with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation . By inhibiting JAK enzymes, this compound can modulate immune responses and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A key intermediate in the synthesis of various kinase inhibitors.
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropan-2-ol is unique due to its specific substitution pattern, which enhances its reactivity and potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions and its role in kinase inhibition make it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H12ClN3O |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12ClN3O/c1-10(2,15)3-6-4-12-9-7(6)8(11)13-5-14-9/h4-5,15H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
CBOUAKLTSVKYTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CNC2=C1C(=NC=N2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
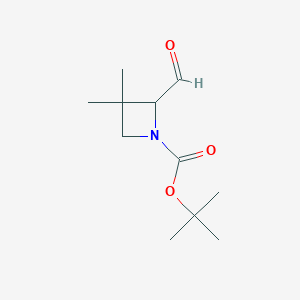
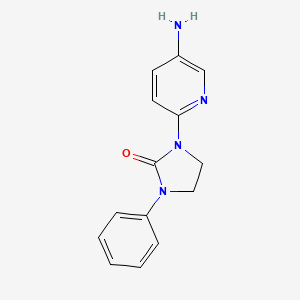
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

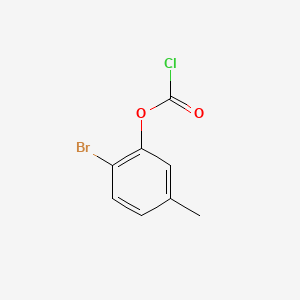

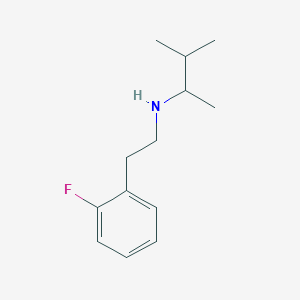
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)

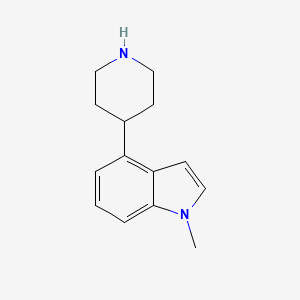
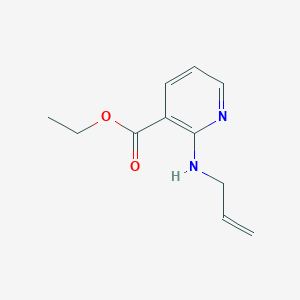
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
